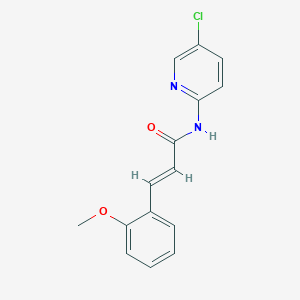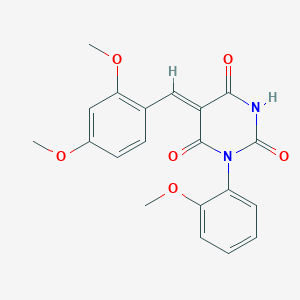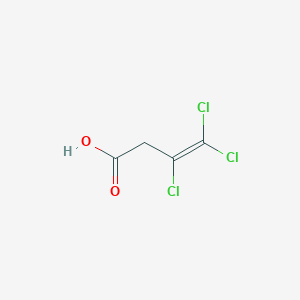
2-(Triphenylsilyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Triphenylsilyl)-9H-carbazole: is an organosilicon compound that features a carbazole core substituted with a triphenylsilyl group Carbazole derivatives are known for their unique electronic properties, making them valuable in various applications, including organic electronics and photonics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triphenylsilyl)-9H-carbazole typically involves the reaction of carbazole with chlorotriphenylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Triphenylsilyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The carbazole core can be oxidized to form carbazole-3,6-dione.
Reduction: The compound can be reduced to form dihydrocarbazole derivatives.
Substitution: The triphenylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydride) are commonly employed.
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Triphenylsilyl)-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-(Triphenylsilyl)-9H-carbazole is primarily related to its electronic properties. The triphenylsilyl group influences the electron density distribution within the carbazole core, affecting its reactivity and interaction with other molecules. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Triphenylmethyl-carbazole: Similar in structure but with a triphenylmethyl group instead of a triphenylsilyl group.
Trimethylsilyl-carbazole: Features a trimethylsilyl group, offering different electronic properties compared to the triphenylsilyl group.
Diphenylsilyl-carbazole: Contains a diphenylsilyl group, providing a different balance of stability and reactivity.
Uniqueness: 2-(Triphenylsilyl)-9H-carbazole stands out due to the specific influence of the triphenylsilyl group on its electronic properties. This modification enhances the compound’s stability and makes it particularly suitable for applications in organic electronics and photonics. The triphenylsilyl group also provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C30H23NSi |
|---|---|
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
9H-carbazol-2-yl(triphenyl)silane |
InChI |
InChI=1S/C30H23NSi/c1-4-12-23(13-5-1)32(24-14-6-2-7-15-24,25-16-8-3-9-17-25)26-20-21-28-27-18-10-11-19-29(27)31-30(28)22-26/h1-22,31H |
InChI-Schlüssel |
YJWMGYGVEXGVKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{(1E)-1-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11710507.png)
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11710511.png)


![Methyl 2-[(4-nitrophenyl)formamido]propanoate](/img/structure/B11710525.png)
![Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate](/img/structure/B11710549.png)


![1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine](/img/structure/B11710562.png)
![4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline](/img/structure/B11710564.png)
![N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11710565.png)
